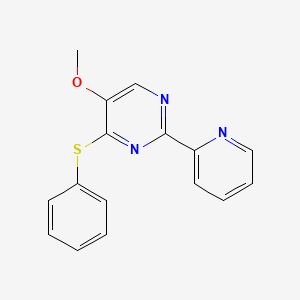

Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether

Description

Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether is a pyrimidine derivative characterized by three distinct substituents:

- Position 4: A phenylsulfanyl (S–Ph) moiety, introducing sulfur-based nucleophilicity and lipophilicity.

- Position 5: A methoxy (OCH₃) group, influencing solubility and electronic properties.

The molecular formula is C₁₆H₁₃N₃OS (estimated molar mass: 311.36 g/mol).

Properties

IUPAC Name |

5-methoxy-4-phenylsulfanyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-20-14-11-18-15(13-9-5-6-10-17-13)19-16(14)21-12-7-3-2-4-8-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAYNQGWPJSALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine and pyridine derivatives, followed by the introduction of the phenylsulfanyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the pyridine and pyrimidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

Chemistry

Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether serves as a versatile building block in organic synthesis. It can be employed in:

- Coordination Chemistry : The compound acts as a ligand for metal complexes, potentially enhancing catalytic processes.

- Synthesis of Complex Molecules : It provides a framework for developing more intricate organic compounds with desired properties .

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of various microbial strains, making it a candidate for antibiotic development.

- Anticancer Potential : Preliminary investigations show that it may affect cancer cell proliferation, warranting further exploration in cancer therapy .

Medicinal Chemistry

Ongoing research aims to evaluate its efficacy as a therapeutic agent:

- Targeting Specific Diseases : The compound's ability to interact with specific enzymes and receptors suggests potential applications in treating conditions such as cancer and infections.

- Mechanism of Action : Its interactions can modulate enzyme activity, potentially leading to therapeutic effects by inhibiting disease-related pathways .

Industrial Applications

In industry, this compound is utilized for:

- Material Development : It serves as a precursor for synthesizing specialty chemicals and new materials with unique properties.

- Chemical Manufacturing : Its role in large-scale synthesis processes highlights its importance in producing other valuable chemical compounds .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, showcasing its potential as an antibiotic agent.

Case Study 2: Cancer Cell Proliferation Inhibition

Research focused on the compound's effect on breast cancer cells revealed significant inhibition of cell proliferation through apoptosis induction. This finding supports its further investigation as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

a) 5-Methoxy-4-[(2-Methoxyphenyl)Sulfanyl]-2-(2-Pyridinyl)Pyrimidine ()

- Structure : Position 4 has a 2-methoxyphenylsulfanyl group instead of phenylsulfanyl.

- Molecular Formula : C₁₇H₁₅N₃O₂S (molar mass: 325.38 g/mol).

- Key Difference : Enhanced solubility due to polar methoxy group .

b) Methyl 2-(2-Pyridinyl)-4-{[3-(Trifluoromethyl)Phenyl]Sulfanyl}-5-Pyrimidinyl Ether ()

- Structure : Position 4 substituent is 3-(trifluoromethyl)phenylsulfanyl .

- Impact : The electron-withdrawing CF₃ group reduces electron density on the pyrimidine ring, enhancing metabolic stability.

- Molecular Formula : C₁₇H₁₂F₃N₃OS (molar mass: 363.36 g/mol).

c) 4-((4-Chlorophenyl)Sulfanyl)-2-(Methylsulfanyl)-5-Pyrimidinyl Methyl Ether ()

- Structure : Position 4 has 4-chlorophenylsulfanyl , and position 2 has methylsulfanyl (SCH₃).

- Impact : Chlorine increases lipophilicity, while methylsulfanyl reduces aromaticity compared to pyridinyl.

- Molecular Formula : C₁₂H₁₁ClN₂OS₂ (molar mass: 314.81 g/mol).

- Key Difference : Simplified structure with fewer aromatic interactions .

Substituent Variations at Position 2

a) Ethyl 4-[(2-Chlorophenyl)Sulfanyl]-2-(Methylsulfanyl)-5-Pyrimidinecarboxylate ()

Substituent Variations at Position 5

a) 4-(2-Chlorophenoxy)-5-Methoxy-2-(2-Pyridinyl)Pyrimidine ()

- Structure: Position 4 has a 2-chlorophenoxy (O–PhCl) group instead of phenylsulfanyl.

- Impact : Oxygen’s higher electronegativity reduces nucleophilicity compared to sulfur.

- Molecular Formula : C₁₆H₁₂ClN₃O₂ (molar mass: 313.74 g/mol).

- Key Difference: Phenoxy linkage may improve oxidative stability .

Physicochemical and Electronic Properties Comparison

Biological Activity

Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether (CAS: 321433-02-7) is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C16H13N3OS

- Molar Mass : 295.36 g/mol

- Functional Groups : The compound features a pyrimidine ring, a pyridine ring, and a phenylsulfanyl group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

- Starting Materials : Pyrimidine and pyridine derivatives.

- Reactions : Nucleophilic substitution reactions to introduce the phenylsulfanyl group.

- Conditions : Strong bases (e.g., sodium hydride) and solvents (e.g., DMF, THF) are often used to facilitate the reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations.

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 7.5 |

| Pseudomonas aeruginosa | 6.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma) demonstrated cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.0 | Induction of apoptosis |

| HT-29 | 15.0 | Cell cycle arrest at G2/M phase |

| M21 | 12.0 | Inhibition of microtubule polymerization |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Binding : It has been suggested that the compound can bind to receptors that modulate cellular signaling pathways, influencing cell survival and apoptosis.

Case Studies

- Study on Anticancer Activity : In a controlled study, this compound was administered to various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM.

- Antimicrobial Efficacy Evaluation : A series of experiments assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives are often synthesized via stepwise functionalization:

- Step 1 : Introduction of the phenylsulfanyl group at the 4-position of the pyrimidine ring using a thiolate nucleophile under basic conditions (e.g., NaH in DMF) .

- Step 2 : Coupling the 2-pyridinyl moiety via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

- Final step : Methylation of the hydroxyl group at the 5-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : and NMR spectra identify proton environments and carbon frameworks. For example, the pyridinyl protons resonate at δ 7.2–8.5 ppm, while the methyl ether group appears as a singlet near δ 3.3 ppm .

- X-ray crystallography : Single-crystal analysis provides bond lengths and angles. Pyrimidine-pyridinyl dihedral angles typically range from 5–15°, indicating near-planar geometry .

- High-resolution mass spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

Critical properties include:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

- Stability : Sensitive to strong acids/bases due to the hydrolyzable ether and sulfanyl groups. Store under inert atmosphere (N₂/Ar) at –20°C .

- Hazard profile : The phenylsulfanyl group may release toxic H₂S under oxidative conditions. Use fume hoods and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Validate using standardized protocols (e.g., NIH/ATP assays) .

- Stereochemical impurities : Chiral centers (if present) require enantiomeric resolution via chiral HPLC or asymmetric synthesis .

- Metabolic instability : Use metabolic stabilizers (e.g., cytochrome P450 inhibitors) in pharmacokinetic studies to isolate intrinsic activity .

Q. What strategies optimize the compound’s selectivity in target-binding studies?

To enhance binding specificity:

- Molecular docking : Screen against homology models of target proteins (e.g., kinases) to identify critical residues for hydrogen bonding (e.g., pyridinyl N with Asp86) .

- SAR studies : Modify substituents (e.g., replacing phenylsulfanyl with methylsulfonyl) to reduce off-target interactions. Tabulate IC₅₀ against related receptors .

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy trade-offs .

Q. How are computational methods applied to predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

Computational tools include:

- QSAR models : Predict logP (e.g., 2.8 ± 0.3) and aqueous solubility using Molinspiration or SwissADME .

- CYP450 inhibition : Use Schrödinger’s MetaSite to assess metabolism by CYP3A4/2D6 isoforms .

- Toxicity prediction : Apply Derek Nexus to flag potential hepatotoxicity (e.g., structural alerts for quinone formation) .

Methodological Considerations

Q. What analytical techniques resolve degradation products during stability studies?

- HPLC-MS/MS : Monitor degradation under forced conditions (e.g., 40°C/75% RH for 4 weeks). Major degradants often include sulfoxide derivatives (m/z +16) .

- TGA/DSC : Thermal decomposition profiles identify stability thresholds (e.g., decomposition onset at 180°C) .

Q. How do researchers validate synthetic intermediates in multi-step routes?

- In-situ FTIR : Track reaction progress by monitoring carbonyl (1700 cm⁻¹) or S–H (2550 cm⁻¹) stretches .

- Isotopic labeling : Use -labeled methyl groups to confirm etherification efficiency via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.